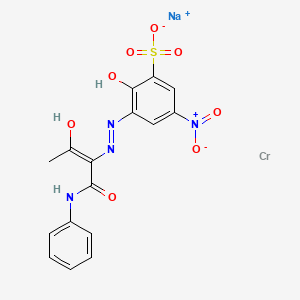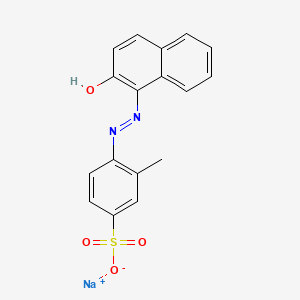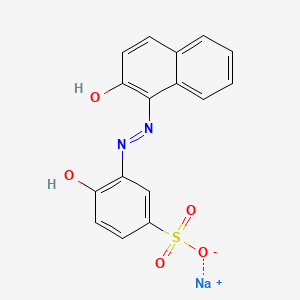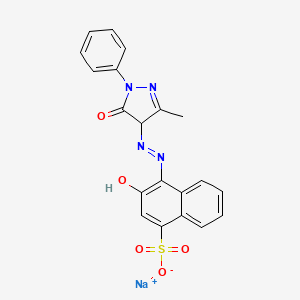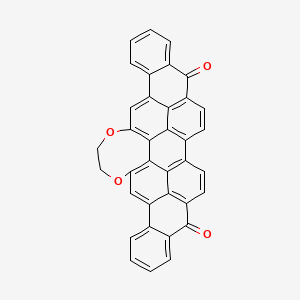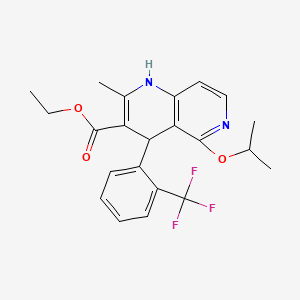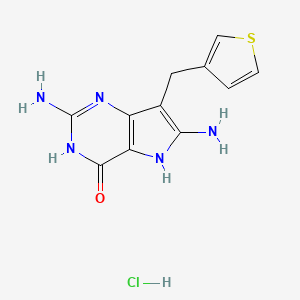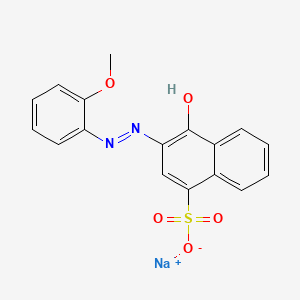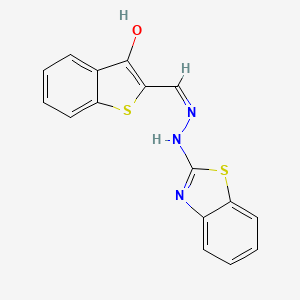
Cmpd-15PA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cmpd-15PA is an allosteric modulator of the β2 adrenergic receptor (β2AR), binding to a pocket formed primarily by the cytoplasmic ends of transmembrane segments 1, 2, 6 and 7 as well as intracellular loop 1 and helix 8.
Applications De Recherche Scientifique
G-Protein-Coupled Receptor Modulation
Cmpd-15PA, a derivative of Cmpd-15, is significant in its role as an allosteric modulator of the β2 adrenergic receptor (β2AR). This compound has been isolated from a DNA-encoded small-molecule library and differs from orthosteric ligands, as it modulates physiological responses to hormones and neurotransmitters. The structure of β2AR bound to Cmpd-15PA reveals insights into the mechanism of modulation of agonist binding affinity and signaling, highlighting its potential in targeted therapies and drug discovery (Liu et al., 2017).
Development of Negative Allosteric Modulators
Further research into Cmpd-15 and its derivatives, including Cmpd-15PA, focuses on their application as negative allosteric modulators for the β2-adrenergic receptor. Studies detail the design, synthesis, and functional assessment of various Cmpd-15 derivatives, providing structure-activity relationships and insights into the molecular mechanisms of action of these compounds. Such research is crucial for the development of more potent and selective modulators for the β2AR (Meng et al., 2018).
CMPD in Clinical and Diagnostic Contexts
While not directly related to Cmpd-15PA, it's important to note the term 'CMPD' is also used in the context of chronic myeloproliferative disorders. These studies explore various aspects of CMPD, from molecular mutations to diagnostic criteria and classification. However, they are not directly related to the compound Cmpd-15PA, but rather to a different context where CMPD stands for chronic myeloproliferative diseases (Panani, 2007; Cross & Reiter, 2002; etc.).
Propriétés
Numéro CAS |
2135743-21-2 |
|---|---|
Nom du produit |
Cmpd-15PA |
Formule moléculaire |
C41H51BrN4O9 |
Poids moléculaire |
823.78 |
Nom IUPAC |
((4S,7S)-7-(3-Bromobenzyl)-4-(4-carbamoylbenzyl)-1-cyclohexyl-2,5,8-trioxo-1-phenyl-12,15,18-trioxa-3,6,9-triazaicosan-20-oic acid |
InChI |
InChI=1S/C41H51BrN4O9/c42-33-13-7-8-29(24-33)26-34(39(50)44-18-19-53-20-21-54-22-23-55-27-36(47)48)45-40(51)35(25-28-14-16-32(17-15-28)38(43)49)46-41(52)37(30-9-3-1-4-10-30)31-11-5-2-6-12-31/h1,3-4,7-10,13-17,24,31,34-35,37H,2,5-6,11-12,18-23,25-27H2,(H2,43,49)(H,44,50)(H,45,51)(H,46,52)(H,47,48)/t34-,35-,37?/m0/s1 |
Clé InChI |
LKQBHDWHOYRIRJ-FWBANIIHSA-N |
SMILES |
O=C(O)COCCOCCOCCNC([C@H](CC1=CC=CC(Br)=C1)NC([C@H](CC2=CC=C(C(N)=O)C=C2)NC(C(C3CCCCC3)C4=CC=CC=C4)=O)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
beta-Blocker15PA; beta-Blocker 15PA; beta-Blocker-15PA; Compound 15-PEG3CO2H; Compound 15-PEG3 CO2H; Compound 15-PEG3-CO2H; Cmpd-15PA; Cmpd-15PA; Cmpd-15PA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



